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Introduction
Pokeweed Antiviral Protein (PAP) is a ribosome-inactivating protein (RIP) isolated from the

pokeweed plant (Phytolacca americana). As a type I RIP, PAP is a single-chain protein of

approximately 29 kDa that possesses N-glycosidase activity. Its primary mechanism of action

involves the enzymatic removal of a specific adenine residue from the sarcin/ricin loop of the

large ribosomal RNA (rRNA) in eukaryotic ribosomes.[1] This irreversible modification inhibits

protein synthesis by preventing the binding of elongation factors, ultimately leading to cell

death.[2]

Beyond its fundamental role in ribosome inactivation, PAP exhibits a broad spectrum of antiviral

activity against numerous plant and animal viruses, including Human Immunodeficiency Virus

(HIV), Herpes Simplex Virus (HSV), and poliovirus.[3][4] Notably, research suggests that the

potent antiviral effects of PAP may not solely be attributed to its ribosome-inactivating activity

and subsequent host cell death. Evidence indicates that PAP can directly depurinate viral RNA,

thereby inhibiting viral replication at concentrations that are not toxic to the host cell.[3][4]

Furthermore, PAP has been shown to activate the c-Jun N-terminal kinase (JNK) signaling

pathway in mammalian cells without inducing apoptosis.
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These unique characteristics make PAP a compelling candidate for the development of novel

antiviral therapeutics and immunotoxins for cancer therapy. This document provides detailed

application notes and experimental protocols for researchers utilizing PAP in mammalian cell

culture.

Data Presentation
Antiviral Activity of Pokeweed Antiviral Protein (PAP)
Isoforms

PAP Isoform Virus Cell Line IC50 (nM) Reference

PAP-I HIV-1

Human

peripheral blood

mononuclear

cells

17 [5]

PAP-II HIV-1

Human

peripheral blood

mononuclear

cells

25 [5]

PAP-III HIV-1

Human

peripheral blood

mononuclear

cells

16 [5]

Cytotoxicity of Pokeweed Antiviral Protein (PAP)
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Cell Line Assay
Cytotoxicity
Observation

Reference

HEK 293T N/A

No significant

cytotoxicity observed

at effective antiviral

concentrations.

[3]

CD4+ T cells N/A

No inhibition of

proliferation or CD4-

dependent responses

at picomolar

concentrations

effective against HIV-

1.

[6]

Vero N/A

Used in studies with

HSV, implying

compatibility.

[7][8]

Experimental Protocols
Protocol for Determining the Cytotoxicity of PAP using
MTT Assay
This protocol outlines the determination of the cytotoxic effects of PAP on mammalian cells

using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

Mammalian cell line of interest (e.g., HeLa, HEK293T, Vero)

Complete cell culture medium

Pokeweed Antiviral Protein (PAP)

Phosphate-Buffered Saline (PBS)

MTT solution (5 mg/mL in PBS, sterile filtered)
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MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol, or DMSO)

96-well cell culture plates

Multichannel pipette

Plate reader capable of measuring absorbance at 570 nm

Procedure:

Cell Seeding:

Trypsinize and resuspend cells in complete medium.

Perform a cell count and adjust the cell suspension to a concentration of 5 x 10^4

cells/mL.

Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.[9]

PAP Treatment:

Prepare a series of dilutions of PAP in complete cell culture medium. A suggested starting

range is from 1 nM to 10 µM.

Carefully remove the medium from the wells.

Add 100 µL of the PAP dilutions to the respective wells. Include a "no PAP" control

(medium only).

Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator. The incubation time

should be consistent with the planned antiviral assays.

MTT Assay:

After the incubation period, add 20 µL of MTT solution to each well.[9][10]
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Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into

formazan crystals by viable cells.[10]

Carefully remove the medium containing MTT.

Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[10]

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[10]

Data Acquisition and Analysis:

Measure the absorbance of each well at 570 nm using a plate reader.[11]

Calculate the percentage of cell viability for each PAP concentration relative to the

untreated control cells.

Plot the cell viability against the PAP concentration to determine the 50% cytotoxic

concentration (CC50).

Protocol for Assessing the Antiviral Activity of PAP
using a Plaque Reduction Assay
This protocol is designed to evaluate the antiviral activity of PAP against plaque-forming viruses

such as Herpes Simplex Virus (HSV).

Materials:

Vero cells (or another susceptible cell line)

Herpes Simplex Virus (HSV-1 or HSV-2)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Pokeweed Antiviral Protein (PAP)

Overlay medium (e.g., medium containing 1% methylcellulose)

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

http://www.cyrusbio.com.tw/upload/PDF/Datasheet_MTT.pdf
http://www.cyrusbio.com.tw/upload/PDF/Datasheet_MTT.pdf
http://www.cyrusbio.com.tw/upload/PDF/Datasheet_MTT.pdf
https://fnkprddata.blob.core.windows.net/domestic/data/datasheet/ABN/KA1606.pdf
https://www.benchchem.com/product/b1177708?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6-well cell culture plates

Procedure:

Cell Seeding:

Seed Vero cells into 6-well plates at a density that will result in a confluent monolayer on

the day of infection.

Incubate at 37°C in a 5% CO2 incubator.

Virus Infection and PAP Treatment:

On the day of the experiment, aspirate the culture medium from the confluent cell

monolayers.

Prepare serial dilutions of PAP in serum-free medium.

Prepare a virus stock to a concentration that will yield 50-100 plaques per well.

Pre-incubate the virus with the different concentrations of PAP for 1 hour at 37°C.

Infect the cell monolayers with 200 µL of the virus-PAP mixtures. Include a "no PAP" virus

control.

Allow the virus to adsorb for 1-2 hours at 37°C, gently rocking the plates every 15-20

minutes.

Plaque Development:

After the adsorption period, remove the inoculum.

Overlay the cell monolayers with 3 mL of overlay medium containing the corresponding

concentrations of PAP.

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are

visible.
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Plaque Visualization and Counting:

Aspirate the overlay medium.

Fix the cells with 10% formalin for 30 minutes.

Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.

Gently wash the plates with water and allow them to air dry.

Count the number of plaques in each well.

Data Analysis:

Calculate the percentage of plaque reduction for each PAP concentration compared to the

virus control.

Determine the 50% inhibitory concentration (IC50) of PAP.

Protocol for Quantifying Viral Replication by qPCR
This protocol allows for the quantification of viral nucleic acids in PAP-treated cells, providing a

sensitive measure of antiviral activity. This example focuses on HIV-1.

Materials:

Jurkat T-cells (or other HIV-1 susceptible cell line)

HIV-1 virus stock

Complete culture medium (e.g., RPMI 1640 with 10% FBS)

Pokeweed Antiviral Protein (PAP)

DNA/RNA extraction kit

Reverse transcriptase (for RNA viruses)

qPCR master mix
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Primers and probe specific for a viral gene (e.g., HIV-1 gag or LTR) and a host housekeeping

gene (e.g., GAPDH or β-actin)

qPCR instrument

Procedure:

Cell Infection and Treatment:

Infect Jurkat cells with HIV-1 at a suitable multiplicity of infection (MOI).[12]

After infection, wash the cells to remove unbound virus and resuspend them in fresh

medium.

Aliquot the infected cells into a multi-well plate.

Treat the cells with various concentrations of PAP. Include an untreated control.

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

Nucleic Acid Extraction:

Harvest the cells and extract total DNA or RNA using a commercial kit according to the

manufacturer's instructions.[13]

Reverse Transcription (for RNA viruses):

If quantifying viral RNA, perform reverse transcription on the extracted RNA to generate

cDNA using a reverse transcriptase and random hexamers or gene-specific primers.[13]

qPCR:

Set up the qPCR reactions using a qPCR master mix, primers, and probe for the viral

gene and the host housekeeping gene.

Perform the qPCR using a standard thermal cycling protocol.

Data Analysis:
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Determine the cycle threshold (Ct) values for both the viral and host genes.

Calculate the relative viral load for each PAP concentration by normalizing the viral gene

Ct values to the host housekeeping gene Ct values (ΔCt method).

Determine the IC50 of PAP based on the reduction in viral load.

Protocol for Western Blot Analysis of JNK
Phosphorylation
This protocol describes the detection of phosphorylated JNK (p-JNK) in mammalian cells

following treatment with PAP.

Materials:

HEK293T cells (or other suitable cell line)

Complete cell culture medium

Pokeweed Antiviral Protein (PAP)

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: anti-phospho-JNK (p-JNK) and anti-total-JNK (t-JNK)

HRP-conjugated secondary antibody

Chemiluminescent substrate
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Imaging system

Procedure:

Cell Treatment and Lysis:

Seed HEK293T cells and grow to 70-80% confluency.

Treat the cells with PAP at a predetermined concentration and for a specific time course

(e.g., 0, 15, 30, 60, 120 minutes). Include an untreated control.

After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

[14]

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the

supernatant.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA assay or a similar

method.

SDS-PAGE and Western Blotting:

Normalize the protein amounts for each sample and prepare them for loading by adding

Laemmli buffer and boiling.

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[15]

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against p-JNK overnight at 4°C.

Wash the membrane with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.

Detection and Analysis:

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

Strip the membrane and re-probe with the primary antibody against t-JNK to ensure equal

loading.

Quantify the band intensities and determine the ratio of p-JNK to t-JNK to assess the level

of JNK activation.[16]
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Caption: Mechanism of Action of Pokeweed Antiviral Protein (PAP).
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Caption: General workflow for assessing the antiviral activity of PAP.
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Caption: Simplified signaling pathway of PAP-induced JNK activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b1177708?utm_src=pdf-body-img
https://www.benchchem.com/product/b1177708?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Inhibition of herpes simplex virus multiplication by the pokeweed antiviral protein - PMC
[pmc.ncbi.nlm.nih.gov]

2. Pokeweed Antiviral Protein, a Ribosome Inactivating Protein: Activity, Inhibition and
Prospects - PMC [pmc.ncbi.nlm.nih.gov]

3. Pokeweed antiviral protein alters splicing of HIV-1 RNAs, resulting in reduced virus
production - PMC [pmc.ncbi.nlm.nih.gov]

4. academicworks.cuny.edu [academicworks.cuny.edu]

5. texaschildrens.org [texaschildrens.org]

6. Inhibition of HIV replication by pokeweed antiviral protein targeted to CD4+ cells by
monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Inhibition of herpes simplex virus DNA synthesis by pokeweed antiviral protein - PMC
[pmc.ncbi.nlm.nih.gov]

8. Inhibition of herpes simplex virus DNA synthesis by pokeweed antiviral protein - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. creative-bioarray.com [creative-bioarray.com]

10. cyrusbio.com.tw [cyrusbio.com.tw]

11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

12. Assessing the effects of antiretroviral therapy-latency-reversing agent combination
therapy on eradicating replication-competent HIV provirus in a Jurkat cell culture model -
PMC [pmc.ncbi.nlm.nih.gov]

13. mdpi.com [mdpi.com]

14. Pokeweed antiviral protein attenuates liver fibrosis in mice through regulating Wnt/Jnk
mediated glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols: Utilizing Pokeway
Antiviral Protein (PAP) in Mammalian Cell Culture]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1177708#using-pokeweed-antiviral-
protein-in-mammalian-cell-culture]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC283924/
https://pmc.ncbi.nlm.nih.gov/articles/PMC283924/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4344624/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4344624/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4105749/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4105749/
https://academicworks.cuny.edu/cgi/viewcontent.cgi?params=/context/jj_pubs/article/1255/&path_info=insights_into_the_molecular_antiviral_mechanism_of_pokeweed_proteinfrom_phytolacca_americana_2167_0501_1000210.pdf
https://www.texaschildrens.org/sites/default/files/pictures/departments/Cancer/horton-mtt-cell-assay-protocol1.pdf
https://pubmed.ncbi.nlm.nih.gov/1975641/
https://pubmed.ncbi.nlm.nih.gov/1975641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC184658/
https://pmc.ncbi.nlm.nih.gov/articles/PMC184658/
https://pubmed.ncbi.nlm.nih.gov/6303210/
https://pubmed.ncbi.nlm.nih.gov/6303210/
https://www.creative-bioarray.com/support/mtt-analysis-protocol.htm
http://www.cyrusbio.com.tw/upload/PDF/Datasheet_MTT.pdf
https://fnkprddata.blob.core.windows.net/domestic/data/datasheet/ABN/KA1606.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10520926/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10520926/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10520926/
https://www.mdpi.com/1999-4915/16/2/287
https://pmc.ncbi.nlm.nih.gov/articles/PMC5985634/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5985634/
https://www.researchgate.net/figure/Western-blot-of-phosphorylated-JNK-and-total-JNK-in-vector-control-and_fig3_7638130
https://www.researchgate.net/figure/Western-blot-analysis-of-phosphorylated-JNK-p-JNK1-2-and-JNK1-2-in-the-sciatic-nerves_fig1_7338434
https://www.benchchem.com/product/b1177708#using-pokeweed-antiviral-protein-in-mammalian-cell-culture
https://www.benchchem.com/product/b1177708#using-pokeweed-antiviral-protein-in-mammalian-cell-culture
https://www.benchchem.com/product/b1177708#using-pokeweed-antiviral-protein-in-mammalian-cell-culture
https://www.benchchem.com/product/b1177708#using-pokeweed-antiviral-protein-in-mammalian-cell-culture
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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